molecular formula C20H20N2O5 B11049481 3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11049481
M. Wt: 368.4 g/mol
InChI Key: UDXWYHRFQAHBGC-VLGSPTGOSA-N
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Description

3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, methoxy, benzoyl, and pyridyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups, and the synthesis may include steps such as:

    Aldol Condensation: To form the pyrrole ring.

    Hydroxylation: To introduce hydroxyl groups.

    Benzoylation: To attach the benzoyl group.

    Methoxylation: To introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the benzoyl group may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes involving hydroxyl and methoxy groups.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of multiple functional groups allows it to engage in diverse interactions, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: shares similarities with other compounds containing hydroxyl, methoxy, benzoyl, and pyridyl groups.

    4-HYDROXY-3-(4-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: A similar compound with slight variations in functional group positions.

Uniqueness

The uniqueness of 3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-hydroxypropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C20H20N2O5/c1-27-14-8-6-13(7-9-14)18(24)16-17(15-5-2-3-10-21-15)22(11-4-12-23)20(26)19(16)25/h2-3,5-10,17,23-24H,4,11-12H2,1H3/b18-16-

InChI Key

UDXWYHRFQAHBGC-VLGSPTGOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCO)C3=CC=CC=N3)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCO)C3=CC=CC=N3)O

Origin of Product

United States

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